

Application Notes and Protocols for the Analytical Characterization of AZD4694 Precursor

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Compound of Interest		
Compound Name:	AZD4694 Precursor	
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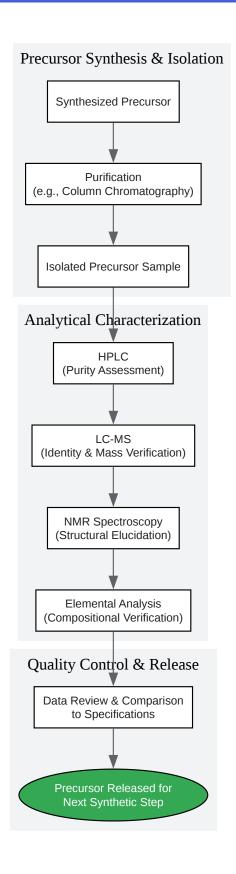
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of a key precursor intermediate in the synthesis of AZD4694, a positron emission tomography (PET) ligand for imaging amyloid- β plaques.[1][2] The protocols outlined below are essential for ensuring the identity, purity, and quality of the precursor, which is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for regulatory compliance.

The precursor molecule for the purpose of these notes is defined as 2-(6-amino-2-nitropyridin-3-yl)benzofuran-5-ol. This compound represents a plausible advanced intermediate for the synthesis of [18F]AZD4694. The analytical techniques described are standard for the characterization of small organic molecules in pharmaceutical development.[3]

Analytical Workflow Overview

The following diagram illustrates the general workflow for the comprehensive characterization of the **AZD4694 precursor**.





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Caption: General analytical workflow for **AZD4694 precursor** characterization.



High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a fundamental technique for assessing the purity of the **AZD4694 precursor**. A reversed-phase HPLC method is employed to separate the precursor from starting materials, byproducts, and other impurities. The percentage purity is determined by comparing the peak area of the main component to the total area of all detected peaks.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Sample Preparation: Accurately weigh approximately 1 mg of the precursor and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution. Filter the solution through a 0.45 μm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 μL.
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to the AZD4694 precursor. The purity should meet or exceed the predefined specification (e.g., ≥98%).



Representative Data:

Parameter	Value
Retention Time (t _r)	~8.5 min
Purity (Area %)	≥ 98.5%

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: LC-MS is used to confirm the identity of the synthesized precursor by verifying its molecular weight. The HPLC component separates the compound of interest, which is then ionized (typically using electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is measured by the mass spectrometer.

Experimental Protocol:

- Instrumentation: An LC-MS system combining an HPLC with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Sample Preparation: Prepare a dilute solution of the precursor (e.g., 10 μg/mL) in an appropriate solvent like methanol or acetonitrile.
- LC-MS Conditions:
 - LC Method: A rapid gradient similar to the HPLC purity method can be used.
 - Ionization Mode: Electrospray Ionization (ESI), Positive mode.
 - Mass Scan Range: m/z 100 500.
 - Capillary Voltage: 3.5 kV.
 - Nebulizer Gas (N₂): 35 psi.
 - Drying Gas (N₂) Flow: 8 L/min.



- Drying Gas Temperature: 250 °C.
- Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the precursor. Identify the molecular ion peak [M+H]⁺ and compare it to the calculated exact mass.

Representative Data:

Parameter	Value
Chemical Formula	C14H9N3O4
Calculated Exact Mass	283.06
Observed [M+H]+ (m/z)	284.067

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the **AZD4694 precursor**. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule.

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the precursor in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to an NMR tube.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum.
 - If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in peak assignments.



Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign the chemical shifts (δ) in parts per million (ppm) for both ¹H and ¹³C spectra, referencing the residual solvent peak. Analyze the splitting patterns (multiplicities) and coupling constants (J) in the ¹H spectrum to determine the connectivity of atoms.

Representative Data (in DMSO-d₆):

¹H NMR (400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
10.15	S	1H	Phenolic -OH
8.51	d, J=8.8 Hz	1H	Pyridyl-H
7.82	d, J=2.1 Hz	1H	Benzofuran-H
7.65	d, J=8.8 Hz	1H	Pyridyl-H
7.50	S	1H	Benzofuran-H
7.43	d, J=8.6 Hz	1H	Benzofuran-H
7.01	dd, J=8.6, 2.1 Hz	1H	Benzofuran-H
6.80	br s	2H	Amino -NH2

¹³C NMR (100 MHz)

Chemical Shift (δ, ppm)	Assignment
158.2	C-O (Phenolic)
155.1	C-NH₂
150.3	Quaternary C
105.8	Aromatic CH



(Note: The provided NMR data is a representative example based on the proposed structure and may not reflect experimentally determined values.)

Elemental Analysis

Application Note: Elemental analysis provides experimental verification of the elemental composition (carbon, hydrogen, nitrogen) of the precursor. The experimentally determined percentages are compared with the calculated values based on the molecular formula to confirm the compound's empirical formula.

Experimental Protocol:

- Instrumentation: A CHN elemental analyzer.
- Sample Preparation: Provide a pure, dry sample (typically 2-3 mg) in a tin capsule.
- Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
- Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. Compare these results to the theoretical percentages calculated from the molecular formula.

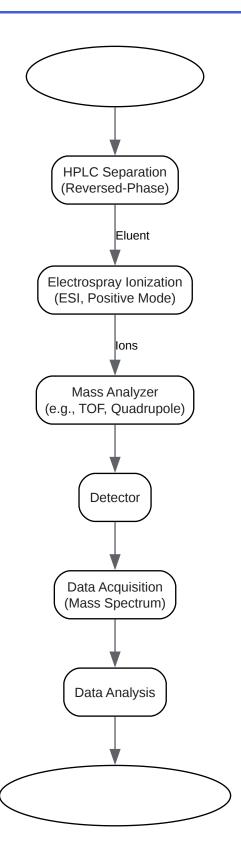
Representative Data:

Element	Calculated (%)	Found (%)
Carbon (C)	59.37	59.45
Hydrogen (H)	3.20	3.23
Nitrogen (N)	14.84	14.79

Workflow for LC-MS Confirmation

The following diagram details the specific workflow for confirming the identity of the **AZD4694 precursor** using LC-MS.





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Caption: Detailed workflow for LC-MS analysis of the **AZD4694 precursor**.



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References

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